(3,5-Bis(difluoromethyl)phenyl)propanoic acid
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Overview
Description
(3,5-Bis(difluoromethyl)phenyl)propanoic acid is an organic compound characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(difluoromethyl)phenyl)propanoic acid typically involves the introduction of difluoromethyl groups onto a phenyl ring followed by the attachment of a propanoic acid group. One common method involves the use of Grignard reagents, where 3,5-bis(difluoromethyl)benzyl bromide is reacted with magnesium to form the corresponding Grignard reagent. This intermediate is then treated with carbon dioxide to yield the desired propanoic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts and controlled reaction environments to facilitate the efficient introduction of difluoromethyl groups and subsequent formation of the propanoic acid moiety .
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(difluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethyl groups.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Substituted phenylpropanoic acids with various functional groups.
Scientific Research Applications
(3,5-Bis(difluoromethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (3,5-Bis(difluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The propanoic acid moiety can also contribute to the compound’s overall activity by facilitating interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl)propanoic acid: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.
3-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid: Another related compound with trifluoromethyl groups.
Uniqueness
(3,5-Bis(difluoromethyl)phenyl)propanoic acid is unique due to the presence of difluoromethyl groups, which impart distinct chemical and physical properties compared to trifluoromethyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10F4O2 |
---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
3-[3,5-bis(difluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H10F4O2/c12-10(13)7-3-6(1-2-9(16)17)4-8(5-7)11(14)15/h3-5,10-11H,1-2H2,(H,16,17) |
InChI Key |
ZFCLSKKKNIATRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)C(F)F)CCC(=O)O |
Origin of Product |
United States |
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